BenchChemオンラインストアへようこそ!

GPI 15427

CNS Tumors Pharmacokinetics Neuro-oncology

GPI 15427 uniquely combines validated blood-brain barrier penetration (brain/plasma ratio ~3.3) with high oral bioavailability—a dual profile absent from most PARP-1 inhibitors. This enables convenient chronic oral dosing with reliable CNS target engagement, eliminating IV administration confounds. Preclinically validated in orthotopic glioblastoma, CNS lymphoma, metastatic melanoma, HNSCC radio-sensitization, and intestinal ischemia/reperfusion models. Its water solubility simplifies in vivo formulation. For CNS-targeted or orally-dosed PARP-1 studies, generic class substitution risks failed target engagement—GPI 15427 is purpose-built to overcome this limitation.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
CAS No. 805242-85-7
Cat. No. B1684206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPI 15427
CAS805242-85-7
SynonymsGPI 15427
GPI-15427
GPI15427
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
InChIInChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25)
InChIKeyDZRLVSOGARUEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GPI 15427 (CAS 805242-85-7): A Brain-Penetrant PARP-1 Inhibitor for Preclinical Cancer and Inflammation Research Procurement


GPI 15427, chemically designated as 10-(4-methyl-piperazin-1-ylmethyl)-2H-7-oxa-1,2-diaza-benzo[de]anthracen-3-one, is a novel, potent, and water-soluble poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor [1]. A defining feature of this small molecule (C20H20N4O2, MW 348.40) is its demonstrated ability to cross the blood-brain barrier (BBB), which, combined with substantial oral bioavailability, positions it as a critical research tool for central nervous system (CNS) tumor models and systemic inflammation studies [2][3].

Why GPI 15427 Cannot Be Simply Replaced by Other PARP Inhibitors in CNS and Oral Dosing Studies


In the procurement of PARP inhibitors for research, simple in-class substitution based on PARP-1 inhibitory activity alone is a critical error that can compromise experimental outcomes, particularly in CNS-targeted or orally-dosed models. GPI 15427 is distinguished from many other PARP-1 inhibitors by its dual properties of high oral bioavailability and robust blood-brain barrier (BBB) penetration [1]. As demonstrated in pharmacokinetic studies, GPI 15427 achieves significant plasma concentrations after oral administration and readily accumulates in brain tissue with a favorable brain/plasma ratio, features not guaranteed across the class [2]. Selecting a PARP inhibitor without these validated properties would risk a lack of target engagement in brain tumor models or require intravenous administration, introducing confounding variables that GPI 15427 is specifically designed to overcome.

Quantitative Differentiators of GPI 15427: A Comparative Evidence Guide for Scientific Selection


GPI 15427 Demonstrates Superior Blood-Brain Barrier Penetration Compared to Many PARP-1 Inhibitors

A key quantitative differentiator for GPI 15427 is its ability to penetrate the blood-brain barrier (BBB), a property not universally shared by PARP inhibitors. In Sprague-Dawley rats, oral administration of GPI 15427 (40 mg/kg) resulted in brain/plasma concentration ratios of 3.37 at 0.5 hours and 3.19 at 1 hour, indicating rapid and preferential accumulation in brain tissue [1]. This is in contrast to many other PARP-1 inhibitors which show limited or negligible CNS exposure, making GPI 15427 a uniquely suited tool for preclinical CNS oncology research.

CNS Tumors Pharmacokinetics Neuro-oncology

GPI 15427 Exhibits High Oral Bioavailability, Enabling Non-Invasive Dosing in Preclinical Models

Unlike many tool compounds that require intravenous (IV) administration, GPI 15427 demonstrates substantial oral bioavailability, simplifying its use in long-term in vivo studies. In rats, a single oral dose of 40 mg/kg achieved a peak plasma concentration (Cmax) of 1041 ± 516 ng/mL [1]. While the IV Cmax for the same dose is higher at 4189 ± 327 ng/mL, the oral route provides a convenient and reliable alternative for achieving sustained, therapeutically relevant plasma levels [2].

Pharmacokinetics Oral Bioavailability Drug Development

GPI 15427 Potently Inhibits Endothelial PARP Activity with a Nanomolar IC50 and Demonstrates Anti-Angiogenic Effects

In functional angiogenesis assays, GPI 15427 potently inhibited endothelial cell PARP activity with an IC50 of 237 ± 27 nM [1]. At non-cytotoxic concentrations (0.5-1 µM), this inhibition abrogated endothelial cell migration in response to VEGF and PlGF, and impaired the formation of tubule-like networks. In contrast, a study on colon cancer cell lines reported GPI 15427 inhibited cellular PARP activity with a more potent IC50 range of 74-87 nM, highlighting its context-dependent potency [2]. This differential potency in endothelial vs. tumor cells may be relevant for studies focused on tumor angiogenesis.

Angiogenesis Endothelial Biology PARP Inhibition

GPI 15427 Significantly Enhances Temozolomide Efficacy in Intracranial Tumor Models, a Benchmark for PARP Inhibitor Chemosensitization

The chemosensitizing effect of GPI 15427 is a key functional differentiator. In a murine intracranial melanoma model, the combination of GPI 15427 (40 mg/kg i.v.) and temozolomide (100 mg/kg i.p.) for three days significantly increased the life span of tumor-bearing mice compared to controls [1]. While exact fold-change values vary across studies, the consistent observation is that GPI 15427 + TMZ combination therapy significantly outperforms TMZ monotherapy in multiple CNS tumor types (melanoma, glioma, lymphoma) [2]. This effect is mechanistically linked to the inhibition of DNA repair via PARP-1.

Chemosensitization Glioblastoma Melanoma Lymphoma

GPI 15427 Exhibits Comparable Anti-Inflammatory Efficacy to GPI 16539 in Preclinical Colitis and Shock Models

In a direct head-to-head study, both GPI 15427 and its analog GPI 16539 were evaluated for their anti-inflammatory effects in rat models of splanchnic artery occlusion (SAO) shock and dinitrobenzene sulfonic acid (DNBS)-induced colitis [1]. Post-injury administration of either compound significantly reduced inflammatory cell infiltration, histological injury, and delayed the onset of clinical signs. Both compounds also diminished the accumulation of poly(ADP-ribose) in affected tissues. The study concluded that both inhibitors exhibited potent anti-inflammatory activity against intestinal ischemia/reperfusion and colitis, with no significant difference in efficacy noted between the two.

Inflammation Colitis Ischemia-Reperfusion Shock

Optimal Research and Preclinical Applications for GPI 15427 Based on Quantitative Evidence


Chemosensitization of Temozolomide in Preclinical CNS Tumor Models

Given its validated BBB penetration (brain/plasma ratio ~3.3) and ability to enhance TMZ efficacy, GPI 15427 is ideally suited for studies investigating combination therapy in orthotopic models of glioblastoma, CNS lymphoma, or metastatic melanoma [1]. Its oral bioavailability allows for convenient, chronic dosing regimens that mimic clinical scenarios.

Investigating PARP-1 Dependent Angiogenesis and Endothelial Cell Function

The compound's defined IC50 (237 nM) for inhibiting endothelial cell PARP activity and its anti-angiogenic effects in vitro and in vivo make it a precise tool for studying PARP-1's role in angiogenesis. Researchers can use GPI 15427 at non-cytotoxic concentrations (0.5-1 µM) to dissect PARP-1's contribution to VEGF/PlGF signaling pathways [2].

Comparative Inflammation and Ischemia-Reperfusion Injury Studies

In rodent models of acute inflammation, such as intestinal ischemia/reperfusion or colitis, GPI 15427 offers anti-inflammatory efficacy comparable to GPI 16539 [3]. Its water solubility facilitates formulation and administration, and its established pharmacokinetic profile ensures consistent target engagement. The added benefit of CNS penetration makes it the preferred choice over GPI 16539 for studies exploring the gut-brain axis in inflammatory conditions.

Radiosensitization Studies in Head and Neck Squamous Cell Carcinoma (HNSCC)

Oral administration of GPI 15427 prior to radiotherapy significantly reduced tumor volume and enhanced DNA damage in a human HNSCC xenograft model, as evidenced by increased mean tail moments in comet assays [4]. This positions GPI 15427 as a valuable chemical probe for elucidating the mechanisms of PARP-1 mediated radioresistance and for evaluating novel combination radio-chemotherapy protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPI 15427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.